N,N-Dioctylaniline
Overview
Description
N,N-Dioctylaniline is a chemical compound with the formula C22H39N . It has a molecular weight of 317.56 . It is also known by the IUPAC name N,N-dioctyl-N-phenylamine .
Molecular Structure Analysis
The molecular structure of N,N-Dioctylaniline consists of 22 carbon atoms, 39 hydrogen atoms, and 1 nitrogen atom . The IUPAC Standard InChIKey is PTRSTXBRQVXIEW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N,N-Dioctylaniline is a liquid or solid at room temperature . The storage temperature is recommended to be at room temperature in a dry, sealed environment .Scientific Research Applications
1. Role in Water Chlorination
N,N-Dioctylaniline may play a role in water chlorination processes. Research shows that certain nitrogen pools, including amide groups in natural waters and wastewaters, can react with chlorine during water disinfection. This reaction potentially influences the chemical behavior of chlorine, impacting the effectiveness and safety of water chlorination methods (Jensen, Lam, & Helz, 1999).
2. Use in Peptide Synthesis
N,N-Dioctylaniline derivatives have been utilized in the synthesis of peptides. For instance, erythro-N-Boc-β-mercapto-l-phenylalanine, which allows for native chemical ligation at phenylalanine, has been synthesized using methods involving N,N-Dioctylaniline. This process is critical for developing complex peptides and proteins, with potential applications in drug development and biological research (Crich & Banerjee, 2007).
3. Application in Protein Synthesis
N,N-Dioctylaniline-based compounds are employed in protein synthesis. The development of efficient condensation protocols using N,N-Dioctylaniline derivatives aids the synthesis of a variety of peptides/proteins, contributing significantly to the field of biochemistry and molecular biology (Sakamoto et al., 2012).
4. Insight into Amino Acid Hydroxylases
N,N-Dioctylaniline and its related compounds provide structural insights into the functioning of amino acid hydroxylases. These enzymes play crucial roles in mammalian metabolism, including neurotransmitter synthesis. Understanding these enzymes' structure and function can have significant implications for treating various neurological and metabolic disorders (Flatmark & Stevens, 1999).
5. In Vibrational Spectroscopy Studies
N,N-Dioctylaniline derivatives are used in vibrational spectroscopy studies to understand protein and DNA structure, hydration, and biomolecular binding. This research enhances our knowledge of molecular interactions and structures, crucial for drug design and understanding biological processes (Jalkanen et al., 2006).
6. Antibacterial Peptide Mimetics
Derivatives of N,N-Dioctylaniline, such as glycyldioctylamide, show promising antibacterial activity. The development of these compounds can lead to new antibacterial agents, potentially useful in combating bacterial infections and in the development of new drugs (Filatova et al., 2020).
Safety And Hazards
N,N-Dioctylaniline is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N,N-dioctylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRSTXBRQVXIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184142 | |
Record name | N,N-Dioctylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dioctylaniline | |
CAS RN |
3007-75-8 | |
Record name | N,N-Dioctylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3007-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dioctylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dioctylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.